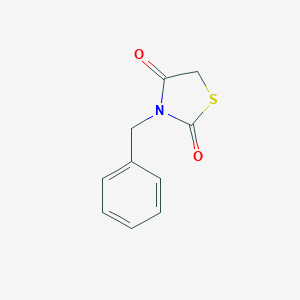

3-Benzyl-1,3-thiazolidine-2,4-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

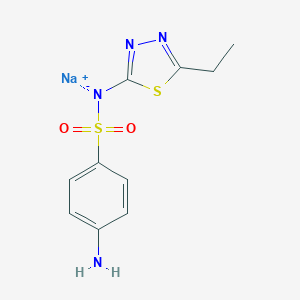

“3-Benzyl-1,3-thiazolidine-2,4-dione” is a derivative of thiazolidinediones, which are five-membered, heterocyclic compounds . These compounds possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial . The thiazole ring in these compounds contains the carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH2), which allows for various modifications of the molecule .

Synthesis Analysis

Thiazolidinediones are synthesized using deep eutectic solvents that act as both solvents and catalysts . A screening of 20 choline chloride-based deep eutectic solvents for thiazolidinedione synthesis, via Knoevenagel condensation, was performed to find the most suitable solvent . The deep eutectic solvent, choline chloride, N-methylurea, was proven to be the best for further synthesis of 19 thiazolidinedione derivatives . The synthesized thiazolidinediones are obtained in yields from 21.49% to 90.90% .

Molecular Structure Analysis

The molecular structure of thiazolidinediones includes a five-membered, heterocyclic compound . The thiazole ring contains the carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH2), which allows for various modifications of the molecule .

Chemical Reactions Analysis

Thiazolidinediones exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .

Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolidinediones can be determined by FT-IR spectrum . For example, in the final product, two carbonyl stretching bands at the range of 1600–1750, the N–H stretching vibration bands at 3393–3417 and the C=CH band at 1500–1600 were perceived, which confirmed the presence of the thiazolidine-2,4-dione moiety in the structure of the desired products .

科学研究应用

Antihyperglycemic Activity

Thiazolidine-2,4-dione derivatives have been studied for their potential to act as antihyperglycemic agents. These compounds can be designed to target various pathways involved in glucose metabolism, offering a promising approach for managing blood sugar levels in diabetic patients .

Antitumor Properties

Some derivatives of Thiazolidine-2,4-dione exhibit antitumor activities. Research has explored their use in inhibiting the growth of cancer cells, making them valuable in the development of new anticancer therapies .

Anti-inflammatory Effects

The anti-inflammatory properties of Thiazolidine-2,4-dione derivatives make them candidates for treating conditions characterized by inflammation. Studies have investigated their effectiveness in reducing inflammatory responses .

Antimicrobial Potential

These compounds have shown promise as antimicrobial agents against various bacterial and fungal strains. Their ability to inhibit microbial growth is beneficial for developing new antibiotics .

Antiarthritic Activity

Thiazolidine-2,4-dione derivatives have been evaluated for their potential in treating arthritis. Their role in modulating immune responses could lead to new treatments for this debilitating condition .

Antioxidant Capacity

Research has indicated that certain Thiazolidine-2,4-dione derivatives possess antioxidant properties. This makes them useful in combating oxidative stress and preventing related diseases .

作用机制

Target of Action

The primary targets of 3-Benzyl-1,3-thiazolidine-2,4-dione are the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) and cytoplasmic Mur ligases . PPAR-γ is a nuclear receptor that plays a crucial role in regulating lipid metabolism and insulin sensitivity . Mur ligases are key enzymes involved in the biosynthesis of bacterial cell walls .

Mode of Action

3-Benzyl-1,3-thiazolidine-2,4-dione interacts with its targets to bring about changes in cellular processes. It improves insulin resistance by activating the PPAR-γ receptor . This activation enhances the transcription of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity . In terms of its antimicrobial action, it inhibits cytoplasmic Mur ligases, which disrupts the synthesis of bacterial cell walls and inhibits bacterial growth .

Biochemical Pathways

The activation of PPAR-γ by 3-Benzyl-1,3-thiazolidine-2,4-dione leads to enhanced transcription of genes involved in glucose and lipid metabolism . This results in improved insulin sensitivity and reduced hyperglycemia, making it effective against diabetes . The inhibition of Mur ligases disrupts the biosynthesis of bacterial cell walls, leading to the death of the bacteria .

Result of Action

The activation of PPAR-γ by 3-Benzyl-1,3-thiazolidine-2,4-dione results in improved insulin sensitivity and reduced hyperglycemia, making it potentially useful in the treatment of diabetes . Its antimicrobial action results from the inhibition of Mur ligases, leading to the death of bacteria .

Action Environment

The action of 3-Benzyl-1,3-thiazolidine-2,4-dione can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as proteins or lipids, can also impact the compound’s action by affecting its absorption or distribution .

安全和危害

While specific safety and hazards information for “3-Benzyl-1,3-thiazolidine-2,4-dione” is not available, it’s important to note that the synthesis of thiazolidinediones often involves the use of various catalysts and organic solvents . These can pose environmental hazards, and thus, green methods of synthesis are being explored .

未来方向

The future directions in the research of thiazolidinediones involve the development of novel α-amylase inhibitors , and the exploration of their antimicrobial, antioxidant, and anticancer potentials . Additionally, the use of green synthesis methods and deep eutectic solvents is a promising direction for the environmentally-friendly production of these compounds .

属性

IUPAC Name |

3-benzyl-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c12-9-7-14-10(13)11(9)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMXJAFZPUUCAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383083 |

Source

|

| Record name | 3-benzyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-1,3-thiazolidine-2,4-dione | |

CAS RN |

37868-80-7 |

Source

|

| Record name | 3-benzyl-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187336.png)

![N-[4-chloro-3-[(2,4-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B187337.png)

![N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide](/img/structure/B187338.png)

![N-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B187339.png)

![[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid](/img/structure/B187347.png)

![3,4-dimethyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B187350.png)

![1H-Indene-1-methanol,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-a,7a-dimethyl-,(aS,1S,3aR,4S,7aR)-](/img/structure/B187352.png)

![4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B187353.png)

![N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide](/img/structure/B187357.png)

![N-[1-(2-Bromoanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide](/img/structure/B187360.png)